molecular formula C16H22N2O2 B3234103 [(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid CAS No. 1353963-20-8

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B3234103
CAS No.: 1353963-20-8
M. Wt: 274.36 g/mol
InChI Key: UAKLPACEACOJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high-pressure hydrogenation or other specialized techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Cyclopropyl-amino acids: These compounds feature the cyclopropyl-amino moiety and can be used in similar applications.

Uniqueness

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKLPACEACOJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187224
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-20-8
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.